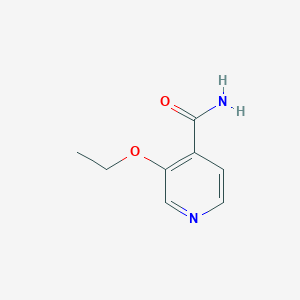![molecular formula C8H4N2O B13665192 Furo[2,3-b]pyridine-4-carbonitrile](/img/structure/B13665192.png)
Furo[2,3-b]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furo[2,3-b]pyridine-4-carbonitrile can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. This method typically starts with chalcones bearing specific subunits, such as 4-(benzyloxy)phenyl and dichlorothiophenyl . The reaction conditions often involve the use of catalysts like gold, palladium, and phosphoric acid to facilitate the cycloisomerization and cycloaddition processes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Furo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[2,3-b]pyridine-4-carboxylic acid, while reduction could produce furo[2,3-b]pyridine-4-methanol .
Applications De Recherche Scientifique
Furo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of cellular signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which furo[2,3-b]pyridine-4-carbonitrile exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound has strong binding affinities for targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Furo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds also exhibit anticancer properties but may differ in their specific molecular targets and pathways.
Pyridine derivatives: These compounds are widely used in medicinal chemistry but may have different pharmacokinetic and pharmacodynamic profiles.
Similar Compounds
- Pyrazolopyridine
- Pyridine-2(H)-one
- Nicotinonitrile
This compound stands out due to its unique structure and potent biological activities, making it a promising candidate for further research and development in various fields.
Propriétés
Formule moléculaire |
C8H4N2O |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
furo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H |
Clé InChI |
BWMJRZHJGYYKMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1C#N)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)

![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)


![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)

![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)



![5-Fluorobenzo[b]thiophen-2-amine](/img/structure/B13665189.png)

